molecular formula C13H17N3O B1408411 3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine CAS No. 1989489-20-4

3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine

Cat. No.: B1408411
CAS No.: 1989489-20-4
M. Wt: 231.29 g/mol
InChI Key: XGJYPLDMPRGZRJ-UHFFFAOYSA-N
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Description

3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine is an organic compound that features a phenylamine group linked to a pyrazole ring via a propoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the propoxy group: The pyrazole ring is then reacted with a suitable alkylating agent, such as 1-bromopropane, to introduce the propoxy group.

    Coupling with phenylamine: The final step involves the coupling of the propoxypyrazole intermediate with phenylamine, often using a catalyst such as palladium in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxypyrazol-1-ylmethyl)-phenylamine: Similar structure but with a methoxy group instead of a propoxy group.

    3-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine: Features an ethoxy group in place of the propoxy group.

    3-(4-Butoxypyrazol-1-ylmethyl)-phenylamine: Contains a butoxy group instead of a propoxy group.

Uniqueness

3-(4-Propoxypyrazol-1-ylmethyl)-phenylamine is unique due to its specific propoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-propoxypyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-6-17-13-8-15-16(10-13)9-11-4-3-5-12(14)7-11/h3-5,7-8,10H,2,6,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJYPLDMPRGZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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